molecular formula C18H26N2 B499108 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine

Cat. No.: B499108
M. Wt: 270.4g/mol
InChI Key: LUSZWADSAYVKKZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is a complex organic compound that features an adamantane core substituted with a pyridin-2-ylmethyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine typically involves the reaction of 3,5-dimethyladamantan-1-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the adamantane core provides structural rigidity and enhances binding affinity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyladamantan-1-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.

    N-(pyridin-2-ylmethyl)adamantan-1-amine: Lacks the methyl groups at the 3 and 5 positions, which can affect its steric properties and binding interactions.

    3-methyl-N-(pyridin-2-ylmethyl)adamantan-1-amine: Has only one methyl group, which can influence its chemical and biological properties.

Uniqueness

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is unique due to the combination of the adamantane core, the pyridin-2-ylmethyl group, and the two methyl groups at the 3 and 5 positions. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2

Molecular Weight

270.4g/mol

IUPAC Name

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine

InChI

InChI=1S/C18H26N2/c1-16-7-14-8-17(2,11-16)13-18(9-14,12-16)20-10-15-5-3-4-6-19-15/h3-6,14,20H,7-13H2,1-2H3

InChI Key

LUSZWADSAYVKKZ-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C

Origin of Product

United States

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